molecular formula C23H22FN5O4 B2443148 2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 951617-75-7

2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2443148
CAS No.: 951617-75-7
M. Wt: 451.458
InChI Key: YLLAVCLAYSYRBL-UHFFFAOYSA-N
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Description

2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O4 and its molecular weight is 451.458. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O4/c1-27-13-19-21(26-27)22(31)29(12-15-6-8-17(24)9-7-15)23(32)28(19)14-20(30)25-11-16-4-3-5-18(10-16)33-2/h3-10,13H,11-12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLAVCLAYSYRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18FN3O5
  • Molecular Weight : 387.36 g/mol
  • CAS Number : 2883234-42-0

The compound features a complex structure with a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities, particularly in medicinal chemistry.

Research indicates that this compound may exhibit its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The pyrazolo[4,3-d]pyrimidine derivatives are often linked to the inhibition of kinases and other enzymes involved in cancer progression and inflammation.
  • Antiviral Properties : Similar compounds have shown efficacy against viral targets, particularly in HIV integrase inhibition.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways that regulate cell proliferation and survival.

Antiviral Activity

A study highlighted the antiviral potential of similar pyrazolo derivatives against HIV. These compounds demonstrated significant inhibition of HIV integrase activity, suggesting that the compound could serve as a lead structure for developing new antiviral agents .

Anticancer Properties

Research has indicated that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism typically involves the activation of caspases and the modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Studies

StudyFindingsReference
Study on HIV Integrase InhibitionDemonstrated significant inhibition of integrase activity with IC50 values in the low micromolar range.
Anticancer Activity in Leukemia CellsInduced apoptosis and inhibited cell proliferation in leukemia cell lines.
Anti-inflammatory Effects in Animal ModelsReduced levels of inflammatory markers in models of acute inflammation.

Scientific Research Applications

Therapeutic Applications

The applications of this compound span several therapeutic areas:

Cancer Treatment

Research indicates that pyrazolo[4,3-d]pyrimidines can serve as potential anticancer agents. They may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival and proliferation.

  • Case Study : A study demonstrated that a similar pyrazolo[4,3-d]pyrimidine derivative effectively inhibited the growth of various cancer cell lines through the modulation of kinase activity .

Neurological Disorders

Given its structural attributes, this compound may also have implications in treating neurological disorders due to its potential neuroprotective effects.

  • Case Study : Research has shown that related compounds can reduce oxidative stress in neuronal cells, suggesting a possible application in conditions like Alzheimer's disease or Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of 2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide involves several chemical reactions that allow for structural modifications to enhance its biological activity.

StepReaction TypeKey ReagentsOutcome
1Condensation4-fluorobenzyl bromide + pyrazole derivativeFormation of the core structure
2AcetylationAcetic anhydride + amine derivativeIntroduction of acetamide group
3PurificationColumn chromatographyIsolation of pure compound

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of pyrazolo[4,3-d]pyrimidin-5,7-dione derivatives with fluorobenzyl groups via alkylation or nucleophilic substitution .
  • Acetamide coupling : Reaction of α-chloroacetamide intermediates with 3-methoxybenzylamine under basic conditions (e.g., K₂CO₃ in DMF) to install the N-substituted acetamide moiety .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities; hydrogen-bonding networks between the pyrimidine-dione core and acetamide sidechain are critical for conformational stability .

Q. How can solubility and lipophilicity be optimized for in vitro assays?

  • LogP calculation : Use Molinspiration or ACD/Labs software to predict XLogP (~2.6, as per analogous structures ).
  • Solubility enhancement : Co-solvents (DMSO ≤1% v/v) or micellar formulations (e.g., Tween-80) for biological testing .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., antioxidant activity via DPPH/ABTS) with standardized protocols to rule out batch variability .
  • Off-target profiling : Screen against kinase panels or GPCR libraries to identify polypharmacology .
  • Metabolite analysis : LC-MS/MS to detect degradation products interfering with activity measurements .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Docking studies : Use AutoDock Vina to model interactions with proposed targets (e.g., PDE5 or COX-2). Key residues: Pyrazolo-pyrimidine core binds catalytic sites via H-bonding (e.g., Asn395 in PDE5) .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-fluorobenzyl vs. 3-methoxybenzyl) with activity using Gaussian-derived descriptors (HOMO-LUMO gaps, Mulliken charges) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Flow chemistry : Optimize exothermic steps (e.g., alkylation) using microreactors to improve yield and safety .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for selective hydrogenation of nitro intermediates .
  • Green chemistry : Replace DMF with Cyrene™ (dihydrolevoglucosenone) as a polar aprotic solvent to reduce environmental impact .

Methodological Notes

  • Contradictory data : Cross-validate spectral assignments (e.g., NOESY for spatial proximity) and biological replicates (n ≥ 3) .
  • Advanced analytics : Pair HPLC purity checks (>95%) with elemental analysis (C, H, N within ±0.4% of theoretical) .

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